

X-ray Crystallographic Structure of 5-Nitrocinnoline: A Technical Overview

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Compound of Interest

Compound Name: 5-Nitrocinnoline

Cat. No.: B3350679

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the X-ray crystallographic structure of nitrocinnoline derivatives. Due to the absence of publicly available crystallographic data for **5-nitrocinnoline**, this document focuses on closely related nitro-substituted cinnoline compounds, drawing from recent studies in the field. The guide details the experimental protocols for synthesis and crystallization, presents crystallographic data in a structured format, and visualizes relevant experimental workflows. This document serves as a methodological template for the analysis and presentation of crystallographic data for novel cinnoline-based compounds.

Introduction

Cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications as high-energy-density materials. The introduction of a nitro group to the cinnoline scaffold can profoundly influence its physicochemical properties, including its crystal packing, stability, and reactivity. Understanding the precise three-dimensional arrangement of atoms in these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies, rational drug design, and the predictive engineering of novel materials.

Despite extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), the specific X-ray crystallographic structure of **5-nitrocinnoline** has not been found in the available scientific literature. Therefore, this guide will utilize data from a comprehensive study on the synthesis and crystal structures of other nitrocinnoline derivatives, namely[1][2][3]oxadiazolo[3,4-c]cinnoline 5-oxides and their nitro derivatives, to illustrate the principles and methodologies for such an analysis.[2]

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray crystallographic analysis of nitrocinnoline derivatives, based on established methodologies for similar compounds.

Synthesis of Nitrocinnoline Derivatives

The synthesis of nitro-substituted cinnolines typically involves the nitration of a parent cinnoline oxide. A general procedure is outlined below[2]:

- **Nitration Reaction:** The parent cinnoline oxide compound is dissolved in a strong acid, typically concentrated sulfuric acid.
- **Addition of Nitrating Agent:** A nitrating agent, such as fuming nitric acid, is added dropwise to the solution while maintaining a low temperature to control the reaction rate and prevent side reactions.
- **Reaction Monitoring:** The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, the reaction mixture is poured onto ice, leading to the precipitation of the crude product.
- **Purification:** The crude product is then collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the final nitrated cinnoline derivative.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. A common method for obtaining single crystals of organic compounds is slow evaporation:

- **Solvent Selection:** The purified nitrocinnoline derivative is dissolved in a suitable solvent or a mixture of solvents until saturation is reached.
- **Slow Evaporation:** The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.
- **Crystal Formation:** Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray analysis will form.

X-ray Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector. The data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data

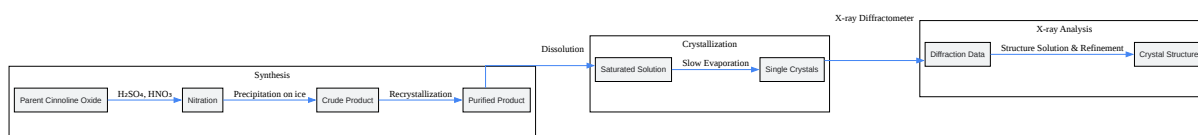
While the specific data for **5-nitrocinnoline** is unavailable, the following table presents a representative summary of crystallographic data for a related dinitro-cinnoline derivative, 7,9-Dinitro-[1][2][3]oxadiazolo[3,4-c]cinnoline 5-oxide, as an example of how such data would be presented.[2]

Parameter	Value
Empirical Formula	C ₈ H ₂ N ₆ O ₆
Formula Weight	282.14
Temperature	150(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	7.345(2) Å
b	10.123(3) Å
c	13.567(4) Å
α	90°
β	98.456(9)°
γ	90°
Volume	998.4(5) Å ³
Z	4
Calculated Density	1.876 Mg/m ³
Absorption Coefficient	0.165 mm ⁻¹
F(000)	568
Crystal Size	0.20 x 0.15 x 0.10 mm
Theta range for data collection	3.55 to 27.50°
Reflections collected	4578
Independent reflections	2284 [R(int) = 0.021]
Completeness to theta = 25.242°	99.8 %

Refinement method	Full-matrix least-squares on F^2
Data / restraints / parameters	2284 / 0 / 173
Goodness-of-fit on F^2	1.05
Final R indices [$I > 2\sigma(I)$]	$R1 = 0.042$, $wR2 = 0.109$
R indices (all data)	$R1 = 0.053$, $wR2 = 0.118$
Largest diff. peak and hole	0.28 and -0.26 $e.\text{\AA}^{-3}$

Visualization of Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.



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Caption: A generalized workflow for the synthesis, crystallization, and X-ray analysis of nitrocinoline derivatives.

Conclusion

This technical guide has outlined the essential methodologies and data presentation formats for the X-ray crystallographic analysis of nitrocinoline derivatives. While the specific crystal

structure of **5-nitrocinnoline** remains elusive in the public domain, the provided protocols and example data for a related compound serve as a valuable resource for researchers in the field. The detailed workflows and structured data tables offer a clear framework for the investigation and reporting of new crystallographic structures of cinnoline-based molecules, which are of significant interest in drug discovery and materials science. Further research is warranted to isolate and structurally characterize **5-nitrocinnoline** to expand the structure-property relationship knowledge base for this important class of compounds.

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